3-(Oxiran-2-ylmethoxy)benzaldehyde
Overview
Description
3-(Oxiran-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C10H10O3. It is characterized by the presence of an oxirane (epoxide) ring and a benzaldehyde moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxiran-2-ylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and efficient separation techniques are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: 3-(Oxiran-2-ylmethoxy)benzoic acid.
Reduction: 3-(Oxiran-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Oxiran-2-ylmethoxy)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various epoxide-containing compounds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and resins due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 3-(Oxiran-2-ylmethoxy)benzaldehyde primarily involves the reactivity of its oxirane ring and aldehyde group. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The aldehyde group can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the context of its application. In biological systems, it may interact with enzymes and proteins, leading to potential antimicrobial effects. In chemical synthesis, it serves as a versatile intermediate for constructing complex molecular architectures.
Comparison with Similar Compounds
3-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(Oxiran-2-ylmethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
4-(Oxiran-2-ylmethoxy)benzaldehyde: Similar structure but with the oxirane ring attached to the para position of the benzaldehyde.
Uniqueness: 3-(Oxiran-2-ylmethoxy)benzaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group, which confer distinct reactivity and versatility in chemical transformations. Its ability to undergo a wide range of reactions makes it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-5-8-2-1-3-9(4-8)12-6-10-7-13-10/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVUFVFBPAZJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378862 | |
Record name | 3-(oxiran-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22590-64-3 | |
Record name | 3-(oxiran-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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